2,6-Dichloro-3-fluoroanisole

Description

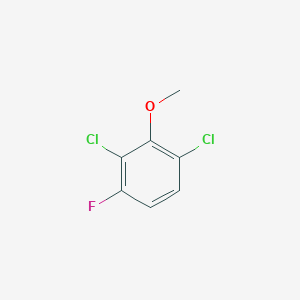

2,6-Dichloro-3-fluoroanisole (CAS: 1245569-57-6) is a halogenated aromatic ether with the molecular formula C₇H₄Cl₂FO. Its structure features a methoxy group (-OCH₃) at position 1, chlorine atoms at positions 2 and 6, and a fluorine atom at position 3 on the benzene ring. This substitution pattern creates a unique electronic environment, balancing electron-withdrawing effects (Cl, F) with the electron-donating methoxy group. The compound is classified as a high-purity fluorinated aromatic ether, historically used in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules.

Properties

IUPAC Name |

1,3-dichloro-4-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYDZWBCRPKYER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-fluoroanisole typically involves the chlorination and fluorination of phenol. The process begins with the chlorination of phenol to produce 2,6-dichlorophenol, which is then subjected to fluorination to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a multi-step process involving the use of chlorinating and fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-fluoroanisole undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.

Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents are typically used under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds .

Scientific Research Applications

2,6-Dichloro-3-fluoroanisole is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a precursor in the development of pharmaceutical compounds.

Industry: In the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-fluoroanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its reactivity and binding affinity, allowing it to modulate biological pathways effectively .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Key Observations :

- The methoxy group in this compound moderately activates the ring for electrophilic substitution at specific positions, unlike the fully deactivated pyridine derivative.

- The trifluoromethyl group in 4-Fluoro-2-(trifluoromethyl)benzeneboronic acid enhances electrophilic resistance but facilitates Suzuki coupling reactions via the boronic acid group.

Physicochemical Properties

Table 2: Physical and Chemical Properties

Analysis :

- The absence of hydrogen bond donors in this compound improves its lipid solubility (logP = 2.8), favoring membrane permeability in drug design.

- The pyridine derivative’s carboxylic acid group increases hydrophilicity (logP = 1.5), making it suitable for aqueous-phase reactions.

Biological Activity

2,6-Dichloro-3-fluoroanisole (DCFA) is an organic compound characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring of anisole. Its chemical formula is C₇H₅Cl₂FO. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

DCFA plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It can function as both an inhibitor and an activator of specific enzymes, influencing metabolic pathways and cellular processes.

- Target Interactions : DCFA interacts with various biomolecules, leading to alterations in their activity. This can result in modulation of metabolic pathways, impacting cellular functions such as proliferation and apoptosis.

- Enzyme Modulation : The compound may bind to active sites on enzymes, affecting their catalytic efficiency and altering metabolic fluxes.

Cellular Effects

DCFA exhibits significant effects on cellular functions through various mechanisms:

- Gene Expression : Exposure to DCFA can lead to changes in gene expression profiles, influencing processes such as cell signaling and differentiation.

- Metabolic Impact : It affects cellular metabolism by interacting with key metabolic enzymes, potentially altering the levels of metabolites involved in critical pathways.

Dosage Effects in Animal Models

Research indicates that the biological effects of DCFA are dose-dependent:

- Low Doses : At lower concentrations, DCFA may exhibit minimal or beneficial effects.

- High Doses : Conversely, higher doses can lead to toxic effects, including significant alterations in cellular health and function. Studies have identified threshold concentrations where the biological impact becomes pronounced.

Transport and Distribution

The biological activity of DCFA is also influenced by its transport and distribution within biological systems:

- Cellular Localization : The compound's ability to localize within specific cellular compartments is crucial for its action. It may interact with transporters that facilitate its uptake and accumulation in target tissues.

- Subcellular Localization : Targeting specific organelles or compartments can enhance or inhibit its biological effects.

Research Findings and Case Studies

Recent studies have explored the multifaceted roles of DCFA:

- In Vitro Studies : Laboratory experiments have demonstrated that DCFA can modulate enzyme activities related to detoxification processes. For instance, it has been shown to influence cytochrome P450 enzymes involved in drug metabolism.

- Animal Model Research : In rodent models, varying dosages of DCFA were administered to assess its impact on metabolic health. Results indicated that while low doses supported metabolic functions, high doses led to adverse outcomes such as liver toxicity.

- Long-term Stability Studies : Investigations into the stability of DCFA revealed that degradation over time could alter its biological efficacy. Long-term exposure studies indicated potential changes in gene expression associated with chronic exposure.

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.